molecular formula C16H18BrNO4 B3262064 4-Bromo-3,6-dimethyl-2-(2,4,6-trimethoxyphenoxy)pyridine CAS No. 351382-79-1

4-Bromo-3,6-dimethyl-2-(2,4,6-trimethoxyphenoxy)pyridine

Cat. No. B3262064
CAS RN: 351382-79-1
M. Wt: 368.22 g/mol
InChI Key: GILMZZHIBYFNHG-UHFFFAOYSA-N
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Description

4-Bromo-3,6-dimethyl-2-(2,4,6-trimethoxyphenoxy)pyridine is a chemical compound with the molecular formula C₁₆H₁₈BrNO₄ . It falls within the class of pyridine derivatives and contains bromine, methyl, and trimethoxyphenoxy functional groups. This compound is of interest due to its potential applications in pharmaceutical, biomedical, and energy-related research .


Synthesis Analysis

The synthesis of 4-Bromo-3,6-dimethyl-2-(2,4,6-trimethoxyphenoxy)pyridine involves specific chemical reactions. While I don’t have access to specific papers, it is typically prepared through bromination of 2,6-dimethylpyridine. The exact synthetic route may vary, but this compound serves as a versatile intermediate for further reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with two methyl groups at positions 3 and 6. Additionally, a bromine atom is attached to the pyridine ring, and a phenoxy group (with three methoxy substituents) is linked to position 2. The arrangement of these functional groups significantly influences its properties and reactivity .

properties

IUPAC Name

4-bromo-3,6-dimethyl-2-(2,4,6-trimethoxyphenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO4/c1-9-6-12(17)10(2)16(18-9)22-15-13(20-4)7-11(19-3)8-14(15)21-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILMZZHIBYFNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)OC2=C(C=C(C=C2OC)OC)OC)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3,6-dimethyl-2-(2,4,6-trimethoxyphenoxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3,6-dimethyl-2-(2,4,6-trimethoxyphenoxy)pyridine
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